molecular formula C13H19NO B1348330 4-[(Cyclohexylamino)methyl]phenol CAS No. 5461-17-6

4-[(Cyclohexylamino)methyl]phenol

Cat. No.: B1348330
CAS No.: 5461-17-6
M. Wt: 205.3 g/mol
InChI Key: GCSGMDJOIYTBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Cyclohexylamino)methyl]phenol is an organic compound featuring a phenol core substituted at the para position with a [(cyclohexylamino)methyl] group. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.3 g/mol. Structurally, the compound consists of a hydroxyl group (-OH) on the benzene ring and a methylene-linked cyclohexylamine (-CH₂-NH-C₆H₁₁) moiety. This configuration imparts both hydrophilic (due to the -OH and amine groups) and lipophilic (from the cyclohexyl ring) properties, making it a versatile intermediate in organic synthesis.

As a building block (), it is utilized in pharmaceutical and materials science research, particularly in the synthesis of complex molecules requiring aromatic and amine functionalities.

Properties

CAS No.

5461-17-6

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

4-[(cyclohexylamino)methyl]phenol

InChI

InChI=1S/C13H19NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h6-9,12,14-15H,1-5,10H2

InChI Key

GCSGMDJOIYTBGB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)O

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Polarity and Solubility

  • The amino group in this compound enhances solubility in polar solvents (e.g., ethanol, water under acidic conditions via protonation). In contrast, 4-Cyclohexylphenol (lacking an amine) is more hydrophobic .
  • The nitro group in (4-(cyclohexylamino)-3-nitrophenyl)methanol increases polarity and acidity compared to the parent compound .

Steric and Electronic Effects

  • By contrast, 4-(Cyclohexylamino)phenol’s direct amine attachment may limit conformational flexibility .
  • The heptyl chain in 4-(trans-4-Heptylcyclohexyl)phenol significantly increases lipophilicity, making it suitable for applications in surfactants or liquid crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.